Product packaging for N-(naphthalen-1-ylmethyl)pyridin-2-amine(Cat. No.:CAS No. 578749-78-7)

N-(naphthalen-1-ylmethyl)pyridin-2-amine

Cat. No.: B379301
CAS No.: 578749-78-7
M. Wt: 234.29g/mol
InChI Key: PHMSLCBVGLJKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Naphthalen-1-ylmethyl)pyridin-2-amine is a chemical compound of interest in medicinal chemistry and early-stage pharmacological research. It features a naphthalene ring system linked to a pyridin-2-amine group, a structural motif found in compounds with various bioactivities. While research on this specific molecule is still emerging, its close structural analogue, 3-((1-naphthylmethyl)oxy)pyridin-2-amine, has been identified as a potent and selective inhibitor of mitogen-activated protein kinase 14 (MAPK14 or p38α) . This suggests that this compound may serve as a valuable scaffold for developing kinase inhibitors and for studying the p38 MAPK signaling pathway, which plays a critical role in cellular responses to stress and inflammation . The naphthalene moiety is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . This compound is supplied for research use only (RUO) and is intended for laboratory studies by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to investigate its full potential in their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2 B379301 N-(naphthalen-1-ylmethyl)pyridin-2-amine CAS No. 578749-78-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

578749-78-7

Molecular Formula

C16H14N2

Molecular Weight

234.29g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C16H14N2/c1-2-9-15-13(6-1)7-5-8-14(15)12-18-16-10-3-4-11-17-16/h1-11H,12H2,(H,17,18)

InChI Key

PHMSLCBVGLJKQP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CNC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC3=CC=CC=N3

Origin of Product

United States

Synthetic Methodologies for N Naphthalen 1 Ylmethyl Pyridin 2 Amine and Its Analogs

Direct Synthetic Routes

Direct synthetic routes offer a straightforward approach to the target molecule by forming the crucial nitrogen-carbon bond in a single or a few steps. These methods include classical amination reactions, reductive amination, and Mannich-type condensations.

Amination Reactions for Nitrogen-Carbon Bond Formation

Direct amination of the pyridine (B92270) ring is a fundamental method for the synthesis of aminopyridines. The Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, is a classic example of such a transformation. wikipedia.orgslideshare.net It involves the reaction of a pyridine with an amide, typically sodium amide, to introduce an amino group at the 2-position. wikipedia.org

The mechanism proceeds via a nucleophilic addition of the amide anion to the pyridine ring, forming a σ-complex, which then eliminates a hydride ion to restore aromaticity. wikipedia.org While traditionally used for introducing a primary amino group (-NH2), modifications of the Chichibabin reaction can be employed to introduce substituted amino groups. For instance, reacting pyridine with sodium naphthalen-1-ylmethylamide could theoretically yield N-(naphthalen-1-ylmethyl)pyridin-2-amine. However, the harsh reaction conditions and the stability of the corresponding sodium amide are significant considerations. ntu.edu.sgyoutube.com

Recent advancements have shown that the Chichibabin reaction can be mediated by a composite of sodium hydride and an iodide salt, such as lithium iodide, allowing for the use of primary alkylamines under milder conditions. ntu.edu.sgresearchgate.net This approach could be adapted for the synthesis of the target compound by reacting pyridine with naphthalen-1-ylmethylamine in the presence of NaH and LiI.

Table 1: Examples of Chichibabin-type Amination Reactions
Pyridine SubstrateAmineCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Pyridinen-ButylamineNaH, LiITHF8593 ntu.edu.sg
3-Picolinen-ButylamineNaH, LiITHF8588 ntu.edu.sg
PyridineSodium AmideNoneToluene11080 wikipedia.org
4-PropylpyridineSodium AmideNoneToluene14051 youtube.com

Reductive Amination Strategies for Amine Synthesis

Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the initial formation of an imine or a Schiff base from the condensation of an aldehyde or ketone with a primary amine, followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.comresearchgate.net

For the synthesis of this compound, two primary pathways can be envisioned:

The reaction of pyridine-2-carbaldehyde with naphthalen-1-ylmethylamine .

The reaction of 2-aminopyridine (B139424) with naphthalene-1-carbaldehyde .

A variety of reducing agents can be employed for the reduction of the intermediate imine, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). Recent studies have also explored the use of H-cube technology for in-situ imine formation and reduction, which avoids the handling of hazardous reducing agents and simplifies the work-up procedure. rsc.org

Table 2: Representative Reductive Amination Reactions
Aldehyde/KetoneAmineReducing AgentSolventConditionsYield (%)Reference
Benzaldehyde2-AminopyridineHCOOHCumeneRefluxHigh researchgate.net
Cyclohexanone3-ThienylmethylamineImine Reductase (IR-01)--97 (conversion) nih.gov
Various AldehydesVarious AminesNaBH₃CNMethanolrtGood to Excellent masterorganicchemistry.com
Functionalized AldehydesPurine AnilinesH-cube (H₂)--High Conversion rsc.org

Mannich-Type Condensation Approaches for Related N-Pyridyl Amine Derivatives

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base. nih.gov While a direct synthesis of this compound via a classic Mannich reaction is not straightforward, the principles of this reaction are relevant for the synthesis of related N-pyridyl amine derivatives.

For instance, a Mannich-type reaction could be envisioned where a modified pyridine derivative acts as the active hydrogen component. More commonly, Mannich reactions are used to introduce aminomethyl groups into heterocyclic systems. rsc.org In some cases, the initially formed Mannich base can undergo further transformations, such as deamination, to yield vinyl derivatives. rsc.org

Recent developments have explored multicomponent double Mannich reactions that can functionalize both C(sp²)-H and unactivated benzylic C(sp³)-H bonds, leading to complex fused piperidine (B6355638) structures. nih.gov While not directly applicable to the target molecule, these advanced Mannich-type reactions highlight the versatility of iminium ion chemistry in constructing complex amine-containing molecules.

Advanced Cross-Coupling and Annulation Techniques

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions and cyclization strategies to construct complex molecular architectures with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example of a Pd-catalyzed C-N cross-coupling reaction and represents a highly effective method for the synthesis of N-aryl and N-alkyl amines. nih.govwikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govwikipedia.org

The synthesis of this compound can be readily achieved via a Buchwald-Hartwig amination by coupling 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with naphthalen-1-ylmethylamine . The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., Xantphos, BINAP, dppf), and base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is crucial for the success of the reaction. nih.govwikipedia.orggriffith.edu.au

The Suzuki-Miyaura coupling, traditionally used for C-C bond formation, can also be adapted for the synthesis of N-substituted pyridines. nih.govdicp.ac.cnacs.org This could involve the coupling of a pyridine-containing boronic acid or ester with a naphthalene (B1677914) derivative. For example, coupling 2-(boryl)pyridine with a naphthalen-1-ylmethyl halide in the presence of a suitable amine source could be a potential, though less direct, route. Recent advancements have demonstrated the use of alkyl amine-boranes in Suzuki-Miyaura cross-couplings to form a variety of diaryl benzylic amines. dicp.ac.cnacs.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Amine Synthesis
Aryl Halide/TriflateAmine/Boronic AcidCatalystLigandBaseSolventYield (%)Reference
4-(Pyridin-3-yl)pyrimidin-2-yl BromideVarious Aryl AminesPdCl₂(PPh₃)₂XantphosNaOtBuToluene27-82 nih.gov
5-Bromo-2-methylpyridin-3-amineVarious Arylboronic AcidsPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂OModerate to Good nih.gov
Aryl BromidesVarious AminesPd(OAc)₂DicyclohexylamineK₃PO₄DioxaneGood to High acs.org
Aryl BromidesAlkyl Amine-BoranesPd₂(dba)₃SPhosK₃PO₄Toluene/H₂OGood dicp.ac.cn

Cyclization and Annulation Methodologies for N-Heterocycle Formation

Cyclization and annulation reactions provide an alternative approach to constructing the pyridine ring system of this compound and its analogs. These methods involve the formation of the heterocyclic ring from acyclic precursors. semanticscholar.orgresearchgate.netgoogle.com

One strategy involves the reaction of an open-chain nitrile precursor with a nitrogen-containing compound. google.com For example, a suitably substituted pentenenitrile could react with naphthalen-1-ylmethylamine to form the desired substituted pyridin-2-amine. These reactions are often carried out at elevated temperatures and can be catalyzed by acids or bases. google.com

Another approach is the intramolecular cyclization of β-enamino ketone amides. researchgate.net This involves the base-mediated ring closure of an appropriately substituted amide to form a pyridin-2(1H)-one derivative, which could then be further functionalized. Enamine cyclization, where an enamine intermediate undergoes ring closure, is also a viable route to substituted pyridin-2(1H)-ones. semanticscholar.org While these methods may require multiple steps to arrive at the final target molecule, they offer a high degree of flexibility in introducing various substituents onto the pyridine ring.

Metal-Free Synthetic Protocols for Related Imidazo[1,2-a]pyridine (B132010) Scaffolds

Imidazo[1,2-a]pyridines represent a significant class of nitrogen-bridged heterocyclic compounds, often synthesized from 2-aminopyridine precursors, which are structurally related to this compound. nih.gov The development of metal-free synthetic routes to these scaffolds is of high interest due to environmental and economic advantages.

Several metal-free protocols have been established. One common approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. For instance, reacting 2-aminopyridine with ethyl bromopyruvate in ethanol under reflux conditions yields key imidazo[1,2-a]pyridine intermediates. nih.gov Another strategy employs molecular iodine as a catalyst in a three-component reaction between 2-aminopyridines, ketones, and sulfonyl hydrazides. nih.gov Iodine-promoted reactions of 2-aminopyridine with acetophenones can also be performed under mild, on-water conditions using ammonium (B1175870) chloride. nih.gov

Furthermore, catalyst-free and solvent-free methods have been developed. Efficient, atom-economical annulations can be achieved by reacting vinyl azides with 2-aminopyridines, where the product is isolated in high purity by simple evaporation of the solvent. organic-chemistry.org Three-component reactions involving ynals, pyridin-2-amines, and alcohols or thiols also proceed without a metal catalyst to construct the imidazo[1,2-a]pyridine core. organic-chemistry.org Microwave irradiation of N-phenacylpyridinium bromides, formed in situ from pyridines and α-bromoketones, with ammonium acetate (B1210297) under solvent-free conditions provides another efficient metal-free route. organic-chemistry.org

Table 1: Metal-Free Synthetic Protocols for Imidazo[1,2-a]pyridines
ReactantsCatalyst/ReagentsConditionsKey FeaturesReference
2-Aminopyridine, Ethyl bromopyruvateNoneReflux in ethanolEco-friendly, catalyst-free condensation. nih.gov
2-Aminopyridines, AcetophenonesIodine, NH4Cl"On-water", room temperatureMild acidic conditions, iodine-promoted. nih.gov
Vinyl azides, 2-AminopyridinesNoneSolvent evaporationHighly atom-economical, catalyst/metal-free annulation. organic-chemistry.org
Ynals, Pyridin-2-amines, Alcohols/ThiolsNone-Transition-metal-free three-component reaction. organic-chemistry.org
Pyridines, α-Bromoketones, Ammonium acetateNone (in situ N-phenacylpyridinium bromides)Microwave irradiation, solvent-freeExcellent yields under microwave and solvent-free conditions. organic-chemistry.org

Derivatization and Functionalization Strategies

The this compound scaffold offers multiple sites for chemical modification, including the naphthalene and pyridine rings, as well as the secondary amine nitrogen. These functionalizations are key to developing a diverse library of compounds.

Selective Functionalization of Aromatic Rings and Amine Nitrogen Atoms

Selective functionalization allows for the precise modification of the molecule. The aromatic C–H bonds of the naphthalene and pyridine rings, as well as the N–H bond of the amine, are primary targets.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for N-arylation of related aminopyrimidine structures. nih.govnih.gov This method uses a palladium catalyst with a suitable ligand like Xantphos to form new C-N bonds at the amine nitrogen, yielding N-aryl derivatives in moderate to good yields. nih.govnih.gov For the functionalization of the amine nitrogen on a 2-aminopyridine core, copper-catalyzed cross-coupling with methyl ketones can be employed to synthesize N-(2-pyridyl)-α-ketoamides. researchgate.net

Regarding the aromatic rings, selective C-H functionalization is a powerful tool. For instance, the bromination of a related 8-arylnaphthalen-1-amine derivative was achieved selectively at the 2-position of the naphthalene ring using N-Bromosuccinimide (NBS) and a catalytic amount of Zirconium(IV) chloride at low temperatures. amazonaws.com This highlights the ability to functionalize the naphthalene ring even in the presence of a reactive amine group. Palladium catalysis can also achieve para-selective C–H arylation on substituted arenes containing an amine-directing group, demonstrating that specific sites on aromatic rings can be targeted. acs.org

Table 2: Selective Functionalization Strategies
Target SiteReaction TypeCatalyst/ReagentsProduct TypeReference
Amine NitrogenBuchwald-Hartwig AminationPdCl2(PPh3)2, Xantphos, NaOtBuN-Aryl derivatives nih.govnih.gov
Amine NitrogenCross-couplingCu(OAc)2, KI, AcOHN-(2-pyridyl)-α-ketoamides researchgate.net
Naphthalene RingBrominationNBS, ZrCl42-Bromo-naphthalen-1-amine derivative amazonaws.com
Aromatic RingC-H ArylationPd(OAc)2, F+ reagent (NFTMPT)para-Arylated products acs.org

Formation of Imine Derivatives (Schiff Bases) from Related Amine Precursors

Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or ketone. jocpr.com While this compound is a secondary amine, the primary amine precursors used in its synthesis (e.g., 2-aminopyridine and naphthalen-1-ylmethanamine) are ideal substrates for Schiff base formation.

The synthesis of Schiff bases from 2-aminopyridine is well-documented. It can be achieved via an acid-catalyzed condensation with various aldehyde derivatives. jocpr.com For example, refluxing a mixture of 2-aminopyridine and a suitable aldehyde in absolute ethanol with a few drops of glacial acetic acid yields the corresponding imine. jocpr.com Similarly, Schiff bases can be synthesized from other primary amines, such as m-nitroaniline, by refluxing with aromatic aldehydes in an ethanolic solution. researchgate.net

The naphthalenamine moiety is also a viable precursor. The reaction of 1-naphthylamine (B1663977) with vanillin (B372448) or its derivatives in ethanol produces the corresponding E-isomers of the Schiff bases. researchgate.net The formation of a salicylaldimine from 8-(3,5-dimethylphenyl)naphthalen-1-amine and 2-hydroxybenzaldehyde in refluxing methanol further illustrates this transformation. amazonaws.com These reactions demonstrate the straightforward conversion of the amine precursors of the title compound into valuable imine derivatives.

Table 3: Synthesis of Schiff Bases from Related Amine Precursors
Amine PrecursorCarbonyl CompoundConditionsProduct TypeReference
2-Amino pyridineSubstituted pyrazole-4-carbaldehydeGlacial acetic acid (catalyst), reflux in ethanolN-[((Aryl)-1,3-diphenyl-1H-pyrazol-4-yl)methylene]pyridin-2-amine jocpr.com
1-NaphthylamineVanillin / Ethyl vanillinReflux in ethanolAzomethines (E-isomers) researchgate.net
m-Nitro anilineAromatic aldehydesReflux in ethanol (2 hr)Substituted Schiff bases researchgate.net
8-(3,5-Dimethylphenyl)naphthalen-1-amine2-HydroxybenzaldehydeFormic acid (catalyst), reflux in methanolSalicylaldimine amazonaws.com

Synthesis of Bridged and Polycyclic Architectures Incorporating the Core Amine Structure

The core structure of this compound can be incorporated into more complex, conformationally restricted systems such as bridged and polycyclic architectures. These syntheses often involve multi-step sequences that build upon the foundational scaffold.

One powerful strategy is the use of sequential ring-closing metathesis (RCM) and intramolecular radical cyclization. researchgate.net This approach has been successfully applied to synthesize novel pyridine-fused polycyclic bridgehead amines. researchgate.net The success of this sequence depends on the choice of RCM catalyst and the nature of the substituents on the nitrogen atom. researchgate.net

Another approach involves Friedel–Crafts-type intramolecular cycloaromatization. A mild and direct route to fused polycyclic 1,6-naphthyridin-4-amines has been developed using this method, where 4-(arylamino)nicotinonitriles undergo cyclization mediated by strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4). researchgate.net In this transformation, the cyano group acts as a one-carbon synthon to complete the new ring system. researchgate.net

The construction of bridged piperidine rings, which share structural motifs with the pyridine systems, can also provide insight. Strategies for creating these bridges include electrochemical oxidation (Shono oxidation) followed by elimination and subsequent cyclopropanation to introduce a one-carbon bridge. nih.gov Two-carbon bridges can be installed using different cyclization strategies, such as treating an 8-azabicyclo[3.2.1]octan-3-one derivative with a Grignard reagent to form a nortropanol intermediate, which can then be further elaborated. nih.gov These methods highlight the potential to build rigid, polycyclic frameworks from amine-containing heterocyclic precursors.

Table 4: Synthesis of Bridged and Polycyclic Architectures
Synthetic StrategyKey ReactionStarting Material TypeProduct ArchitectureReference
Sequential RCM and Radical CyclizationRing-closing metathesis, 5-exo-trig radical cyclizationDiene-substituted pyridine aminesPyridine-fused polycyclic bridgehead amines researchgate.net
Intramolecular CycloaromatizationFriedel–Crafts-type cyclization4-(Arylamino)nicotinonitrilesFused polycyclic 1,6-naphthyridin-4-amines researchgate.net
Bridging via Oxidation/CyclopropanationShono oxidation, Elimination, CyclopropanationN-substituted piperidine derivativeCyclopropane-bridged piperidines nih.gov
Bridging via Grignard/CyclizationGrignard addition8-Azabicyclo[3.2.1]octan-3-oneNortropane-based bridged systems nih.gov

Spectroscopic and Structural Elucidation of N Naphthalen 1 Ylmethyl Pyridin 2 Amine Architectures

Vibrational Spectroscopy: Infrared and Raman Analyses

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers insight into the functional groups and bonding arrangements within a molecule. For N-(naphthalen-1-ylmethyl)pyridin-2-amine, the spectrum is characterized by vibrations of the naphthalene (B1677914), pyridine (B92270), and amine components.

Due to the absence of a published spectrum for the title compound, the analysis can be inferred from the closely related analogue, N-benzylpyridin-2-amine, where a phenyl group replaces the naphthalen-1-yl group. nist.gov The key vibrational modes are expected in similar regions:

N-H Stretching: A characteristic peak for the secondary amine (N-H) stretching vibration is expected in the region of 3400-3300 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the naphthalene and pyridine rings typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) bridge will exhibit symmetric and asymmetric C-H stretching vibrations in the 2950-2850 cm⁻¹ range.

C=C and C=N Stretching: Aromatic ring stretching vibrations (C=C) from both the naphthalene and pyridine moieties, along with the C=N stretching of the pyridine ring, are expected in the 1600-1450 cm⁻¹ region. nist.gov

C-N Stretching: The stretching vibration of the amine C-N bond is anticipated to be in the 1350-1250 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are found in the 900-675 cm⁻¹ range.

A summary of expected IR absorption bands based on its analogue is provided below.

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H StretchSecondary Amine
> 3000C-H StretchNaphthalene, Pyridine
2950 - 2850C-H Stretch (symmetric/asymmetric)Methylene (-CH₂)
1600 - 1450C=C and C=N StretchNaphthalene, Pyridine Ring
1350 - 1250C-N StretchAryl-Alkyl Amine
900 - 675C-H Bend (out-of-plane)Naphthalene, Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Investigations

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of its ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would display several distinct signals. The integration of these signals would correspond to the number of protons in each environment.

Naphthalene Protons: The seven protons of the naphthalen-1-ylmethyl group would appear as a complex multiplet pattern in the aromatic region, typically between δ 7.3 and 8.2 ppm. The proton at the C8 position is expected to be shifted downfield due to steric deshielding from the methylene group.

Pyridine Protons: The four protons on the pyridine ring would also resonate in the aromatic region, with the proton adjacent to the nitrogen atom (at C6) appearing at the most downfield position (around δ 8.1 ppm).

Methylene Protons: The two protons of the methylene bridge (-CH₂-) would likely appear as a singlet or a doublet (if coupled to the N-H proton) around δ 4.5-5.0 ppm. The signal for the protons of the methylene bridge in the related compound 1-naphthalenemethylamine (B85489) appears at δ 4.168 ppm. chemicalbook.com

Amine Proton: The single amine proton (N-H) would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is typically found in the δ 5.0-6.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show 16 distinct signals, corresponding to the 16 unique carbon atoms in the asymmetric molecule. organicchemistrydata.org

Aromatic Carbons: The ten carbon atoms of the naphthalene ring and the five carbon atoms of the pyridine ring would produce signals in the δ 110-160 ppm region. The carbon atom of the pyridine ring attached to the amine group (C2) is expected to be significantly downfield, around δ 158 ppm.

Methylene Carbon: The carbon of the methylene bridge (-CH₂) is expected to resonate in the aliphatic region, likely around δ 48-55 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)
¹HNaphthalene-H7.3 - 8.2 (m, 7H)
¹HPyridine-H6.5 - 8.1 (m, 4H)
¹H-CH₂- (Methylene)~4.8 (s, 2H)
¹H-NH- (Amine)5.0 - 6.0 (br s, 1H)
¹³CNaphthalene & Pyridine C110 - 150
¹³CPyridine C-NH~158
¹³C-CH₂- (Methylene)~50

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The title compound has a molecular formula of C₁₆H₁₄N₂ and a molecular weight of 234.29 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 234. As an amine, a key fragmentation process is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

Expected fragmentation pathways include:

Formation of the naphthylmethyl cation: Cleavage of the N-CH₂ bond can lead to the formation of a stable naphthylmethyl (or tropylium-like) cation at m/z 141 and a pyridin-2-amine radical. This is often a dominant peak in the spectrum of such compounds.

Formation of the aminopyridinium fragment: Cleavage can also result in the formation of a fragment containing the pyridin-2-amine moiety. Loss of the naphthyl group would lead to a fragment at m/z 93.

Loss of the pyridylamino group: Fragmentation can also lead to the loss of the pyridin-2-amine group, resulting in a fragment at m/z 142.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIon StructureFragmentation Pathway
234[C₁₆H₁₄N₂]⁺˙Molecular Ion (M⁺˙)
141[C₁₁H₉]⁺α-cleavage, loss of pyridin-2-amine radical
142[C₁₁H₁₀]⁺˙Loss of pyridin-2-amine
93[C₅H₅N₂]⁺α-cleavage, loss of naphthyl radical

Electronic Absorption Spectroscopy: UV-Visible Studies of Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by electronic transitions within the aromatic systems. nih.gov

The spectrum is expected to be a composite of the absorptions from the naphthalene and substituted pyridine chromophores.

π→π* Transitions: Strong absorptions are expected in the UV region, typically below 350 nm. The naphthalene ring itself has characteristic strong absorption bands. libretexts.orgnist.gov The pyridine ring also contributes to these transitions. The conjugation between the lone pair on the amine nitrogen and the pyridine ring, along with the extensive π-system of the naphthalene group, will influence the exact position and intensity of these bands.

n→π* Transitions: Weaker absorptions resulting from the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital may be observed at longer wavelengths, but these are often obscured by the more intense π→π* transitions.

Studies on related naphthalene-containing polymers and pyridine-based complexes show strong absorptions in the UV region, which supports the predicted spectral characteristics. researchgate.netresearchgate.net

Solid-State Structural Determination via X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While the crystal structure of this compound itself has not been reported in the surveyed literature, valuable structural insights can be drawn from the closely related compound N-(pyridin-2-ylmethyl)pyridin-2-amine, which lacks the fused benzene (B151609) ring of the naphthalene system. nih.govresearchgate.net

Table 4: Crystallographic Data for the Analogue Compound N-(Pyridin-2-ylmethyl)pyridin-2-amine

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)14.5434 (14)
b (Å)5.8198 (6)
c (Å)23.045 (2)
V (ų)1950.5 (3)
Z8
Key Intermolecular ForcesN-H···N hydrogen bonds, C-H···π interactions

Data sourced from a study on N-(pyridin-2-ylmethyl)pyridin-2-amine. researchgate.net

Ligands containing the pyridin-2-amine moiety are excellent chelating agents for a variety of metal ions. This compound can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the secondary amine nitrogen, forming a stable five-membered chelate ring.

Studies on related functionalized pyridine ligands have shown their ability to form well-defined complexes with metals like palladium(II) and copper(I). nih.govoup.comacs.org The coordination geometry is influenced by the metal ion and other ligands present. For instance, Pd(II) complexes with pyridine-based ligands often adopt a square-planar geometry. nih.govacs.org The electronic and steric properties of the substituents on the ligand, such as the bulky naphthalen-1-ylmethyl group in the title compound, would significantly impact the physicochemical properties, stability, and catalytic activity of the resulting metal complexes. oup.comrsc.org Crystallographic analysis of such complexes confirms the coordination mode of the ligand and reveals details about bond lengths, bond angles, and supramolecular assembly in the solid state. nih.gov

Analysis of Intermolecular Interactions in this compound Crystal Packing Remains Elusive

A comprehensive examination of available scientific literature and crystallographic databases reveals a notable absence of detailed structural analysis for the compound this compound. Despite its clear chemical structure, featuring a naphthalene moiety linked to a pyridin-2-amine group via a methylene bridge, specific data on its crystal packing and the governing intermolecular interactions are not publicly available.

The study of intermolecular forces such as hydrogen bonding (N—H···N), C—H···π interactions, and π···π stacking is fundamental to understanding the solid-state architecture of molecular crystals. These non-covalent interactions dictate the three-dimensional arrangement of molecules, which in turn influences the material's physical properties, including melting point, solubility, and morphology.

For a molecule like this compound, one would anticipate a rich variety of such interactions. The presence of an amine hydrogen (N-H) and a pyridine nitrogen atom suggests the potential for strong N—H···N hydrogen bonding, a common and powerful tool in crystal engineering for assembling supramolecular structures.

Furthermore, the electron-rich naphthalene and pyridine rings are prime candidates for participating in C—H···π and π···π stacking interactions. C—H···π interactions, where a C-H bond acts as a weak acid to interact with a π-system, and π···π stacking, the attractive interaction between aromatic rings, are crucial in stabilizing the crystal lattice of many aromatic compounds.

While general information about this compound and its potential biological significance can be found, detailed experimental data from single-crystal X-ray diffraction studies are conspicuously absent from the primary scientific literature and repositories like the Cambridge Structural Database (CSD). Such a study would be required to definitively determine the presence and geometry of these intermolecular interactions, providing precise measurements of bond lengths, angles, and centroid-to-centroid distances.

In the absence of empirical crystallographic data, any discussion on the specific intermolecular interactions within the crystal structure of this compound would be purely speculative. The scientific community awaits a detailed structural elucidation to fully characterize the supramolecular architecture of this compound.

Computational and Theoretical Investigations of N Naphthalen 1 Ylmethyl Pyridin 2 Amine

Quantum Chemical Calculations

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Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By simulating these movements, researchers can gain insights into the dynamic behavior of molecules like N-(naphthalen-1-ylmethyl)pyridin-2-amine, which is crucial for understanding their biological function and stability. These simulations provide an atomistic level of detail that complements experimental techniques. nih.gov

A critical aspect of understanding a molecule's function is to determine its preferred three-dimensional shapes or conformations. Conformational analysis through MD simulations would reveal the energetically favorable conformations of this compound in different environments (e.g., in a vacuum, in water, or bound to a protein).

The stability of the ligand is assessed by monitoring key structural parameters over the course of the simulation. For this compound, this would involve tracking the torsion angles of the rotatable bonds connecting the naphthalene (B1677914) and pyridine (B92270) rings to the central amine and methylene (B1212753) groups. A stable ligand will maintain its core structure, with fluctuations around an equilibrium state. In the context of a protein-ligand complex, MD simulations can validate the stability of the binding pose obtained from docking studies. For instance, a study on Tinosponone, a potential inhibitor of the Papain-like protease (PLpro) of SARS-CoV-2, used MD simulations to confirm the stability of its binding, showing a root-mean-square deviation (RMSD) value in the range of 0.2 nm over a 50 ns simulation. nih.gov

A crystal structure study of the related compound N-(Pyridin-2-ylmethyl)pyridin-2-amine revealed that two independent molecules exist in the asymmetric unit with different torsion angles, highlighting the conformational flexibility of this class of compounds. researchgate.netnih.gov MD simulations would explore this flexibility in a dynamic state.

Table 1: Key Parameters in MD-based Conformational and Stability Analysis

Parameter Description Relevance to this compound
Torsion Angles The angles between planes through sets of four atoms.Determines the relative orientation of the naphthalene and pyridine rings.
Root-Mean-Square Deviation (RMSD) The average distance between the atoms of superimposed structures.Measures the structural stability of the ligand over time, both alone and when bound to a target.
Radius of Gyration (Rg) The root mean square distance of the object's parts from its center of gravity.Indicates the compactness of the ligand's conformation during the simulation.
Potential Energy The total energy of the system.A stable simulation is characterized by a converged and stable potential energy over time.

When a ligand binds to a biological target, such as a protein, their interaction is not static. MD simulations are essential for exploring the dynamic nature of this interplay. For this compound, simulations of its complex with a protein target would reveal how the ligand and protein adapt to each other.

Interaction profiling involves analyzing the noncovalent interactions that stabilize the complex over time. These can include hydrogen bonds, hydrophobic interactions, and π-π stacking interactions, the latter being particularly relevant for the aromatic naphthalene and pyridine rings. By tracking the distance and geometry of these interactions throughout the simulation, researchers can identify the key residues in the protein's binding site that are crucial for recognizing and holding the ligand. This dynamic picture is vital for rational drug design, as it can highlight opportunities to modify the ligand to enhance its binding affinity and selectivity. Advanced techniques like high-throughput fluorescence correlation spectroscopy (HT-FCS) can experimentally measure the dynamic properties of proteins in living cells, providing data that can validate and inform MD simulation studies. nih.gov

In Silico Screening and Molecular Docking Studies

In silico methods are fundamental to modern drug discovery, allowing for the rapid screening of virtual compound libraries and the detailed examination of potential ligand-target interactions before undertaking expensive and time-consuming laboratory work.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method places the ligand into the binding site of a protein and scores the resulting poses based on their predicted binding affinity. For this compound, docking studies could be used to screen it against various protein targets, such as viral proteases or other enzymes, to identify potential biological activities.

Naphthalene-based compounds have been investigated as inhibitors of viral proteases. For example, several naphthalene-based inhibitors have been docked to the papain-like protease (PLpro) of SARS-CoV-2, a key enzyme in the viral life cycle. nih.govresearchgate.net These studies identified a specific naphthalene-inhibitor binding region on the protease. researchgate.net Similarly, docking simulations were used to guide the design of Naphthalen-1-ylethanamine-containing molecules as potent inhibitors of SARS-CoV-2 PLpro. nih.gov A docking study of this compound against a viral protease like Dengue virus protease or SARS-CoV-2 PLpro would predict its binding energy and the specific amino acid residues it interacts with, providing a hypothesis for its mechanism of action. chemrevlett.com

Table 2: Example of Molecular Docking Results for a Naphthalene-based Inhibitor (Note: This is illustrative data based on studies of similar compounds, not specific to this compound)

Target Protein Ligand Binding Affinity (kcal/mol) Interacting Residues (Example)
SARS-CoV-2 PLproNaphthalene-based Inhibitor-7.5 to -9.0TYR268, GLN269, ASP164
Dengue Virus NS2B-NS3 ProteasePhthalazinone Derivative-9.0SER135, TYR150, GLY151

While molecular docking provides a quick estimate of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate calculation of the free energy of binding. The MM/GBSA method calculates the binding free energy by combining the molecular mechanics energies in the gas phase with continuum solvation energies. nih.gov

This calculation is typically performed on a series of snapshots taken from an MD simulation of the protein-ligand complex. nih.gov The final binding free energy (ΔG_bind) is composed of contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. Applying the MM/GBSA method to a complex of this compound and a target protein would provide a more refined prediction of its binding strength, helping to rank it against other potential inhibitors and to understand the energetic drivers of the interaction. nih.gov

Cheminformatics involves the use of computational methods to analyze chemical data. For a potential drug candidate like this compound, cheminformatics tools are used to calculate molecular descriptors that predict its physicochemical properties and assess its "drug-likeness." These properties are crucial for absorption, distribution, metabolism, and excretion (ADME).

Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While specific experimental data for this compound is limited, data for the closely related isomer, 3-(naphthalen-1-ylmethyl)pyridin-2-amine, is available from computational predictions and provides a useful illustration. nih.gov Virtual screening and ADME-Tox analysis are often performed together to filter large compound libraries for promising candidates with favorable pharmacokinetic profiles. researchgate.net

Table 3: Predicted Physicochemical Properties for 3-(naphthalen-1-ylmethyl)pyridin-2-amine (Isomer)

Descriptor Predicted Value Reference
Molecular Weight 234.29 g/mol nih.gov
XLogP3-AA (Lipophilicity) 3.7 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 2 nih.gov
Topological Polar Surface Area 38.9 Ų nih.gov

These predicted values for the isomer suggest that the compound class has properties generally consistent with oral bioavailability according to common drug-likeness rules.

Supramolecular Chemistry Insights from Theoretical Models

Theoretical and computational models are indispensable tools for elucidating the intricate world of supramolecular chemistry, offering insights into the non-covalent interactions that govern the self-assembly of molecules. In the case of this compound, while specific, in-depth computational studies on its supramolecular assemblies are not extensively documented in publicly available literature, we can infer a great deal from theoretical investigations of closely related compounds containing the same functional moieties: a naphthalene ring, a pyridine ring, and a secondary amine linkage. These studies provide a robust framework for understanding the key intermolecular forces at play, such as hydrogen bonding, π-π stacking, and C-H···π interactions, which collectively dictate the crystal packing and solution-state aggregation of this molecule.

Computational studies on analogous structures, such as 1-(pyridin-2-yl amino)methyl naphthalen-2-ol, have utilized Density Functional Theory (DFT) to perform geometry optimization and vibrational analysis. researchgate.net These calculations are crucial for predicting the most stable conformations of the molecule and for identifying potential sites for intermolecular interactions. For instance, DFT calculations on a related naphthalene-pyridylimine ligand, N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), have been used to analyze the molecule's frontier molecular orbitals (HOMO and LUMO) and charge distribution, which are fundamental to its reactivity and interaction patterns. mdpi.combohrium.com

Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. For a related naphthalene-pyridylimine compound, Hirshfeld analysis revealed that dispersion forces, particularly H···H contacts, were the most significant contributors to the crystal packing, accounting for over 45% of the total interactions in the absence of strong hydrogen bonds. mdpi.combohrium.com This highlights the crucial role of van der Waals forces in the supramolecular assembly of aromatic-rich molecules.

The types of non-covalent interactions that are expected to be significant in the supramolecular chemistry of this compound, based on studies of analogous compounds, are summarized in the table below.

Interaction TypeDescriptionExpected Significance in this compound
N-H···N Hydrogen Bonding An attractive interaction between the amine hydrogen (donor) and the nitrogen of the pyridine ring (acceptor) of a neighboring molecule.High. This is expected to be a primary and directional interaction, leading to the formation of dimers or chains. Crystal structure analysis of N-(Pyridin-2-ylmethyl)pyridin-2-amine confirms the presence of such interactions.
π-π Stacking Attractive, non-covalent interactions between aromatic rings (naphthalene and/or pyridine). These can be parallel-displaced or T-shaped.Moderate to High. The planar naphthalene and pyridine rings provide ample opportunity for π-π stacking, contributing significantly to the overall stability of the solid-state structure.
C-H···π Interactions A weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system (naphthalene or pyridine ring) acts as the acceptor.Moderate. These interactions are ubiquitous in the packing of aromatic molecules and are expected to play a significant role in the three-dimensional architecture.
Dispersion Forces (van der Waals) Weak, non-directional attractive forces arising from temporary fluctuations in electron density.High. The large, polarizable naphthalene ring suggests that dispersion forces will be a major contributor to the cohesive energy of the molecular assembly.

Detailed research findings from analogous systems provide further insights. For example, in the crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine, which lacks the naphthalene group, weak intermolecular N-H···N hydrogen bonds and C-H···π interactions were found to be key to the stabilization of the crystal packing. researchgate.netnih.gov The dihedral angles between the pyridyl rings in the two independent molecules in the asymmetric unit were found to be 84.0(2)° and 83.2(2)°, indicating a non-planar arrangement that is likely influenced by the interplay of these weak interactions. researchgate.netnih.gov

Furthermore, computational studies on 1-(pyridin-2-yl amino)methyl naphthalen-2-ol have provided evidence for the existence of intermolecular hydrogen bonding interactions involving the naphthalene moiety. researchgate.net While this molecule possesses a hydroxyl group, which is a stronger hydrogen bond donor than the amine in the title compound, the study underscores the capability of the naphthalene-pyridine framework to participate in such directed interactions.

The following table summarizes key computational parameters and findings from theoretical studies on analogous compounds, which can be extrapolated to understand the supramolecular behavior of this compound.

CompoundComputational MethodKey Findings Relevant to Supramolecular Chemistry
N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) DFT, Hirshfeld Analysis- H···H contacts are the dominant intermolecular interaction (45.3%).- Provides insight into the role of dispersion forces.
1-(pyridin-2-yl amino)methyl naphthalen-2-ol DFT, Vibrational Analysis- Evidence of intermolecular H-bonding interactions. researchgate.net- Geometry optimization suggests a planar N-atom due to lone pair delocalization. researchgate.net
N-(Pyridin-2-ylmethyl)pyridin-2-amine X-ray Crystallography- Formation of dimers via N-H···N hydrogen bonds. researchgate.netnih.gov- Presence of weak C-H···π interactions contributing to packing stabilization. researchgate.netnih.gov

Coordination Chemistry of N Naphthalen 1 Ylmethyl Pyridin 2 Amine As a Ligand

Design Principles for N-Donor Ligands Based on N-(naphthalen-1-ylmethyl)pyridin-2-amine Scaffolds

The design of N-donor ligands is central to the development of metal complexes with specific structural, electronic, and reactive properties. The this compound scaffold incorporates several key features that dictate its function as a ligand.

Chelation: The ligand is designed to act as a bidentate N,N-donor, coordinating to a metal center via the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the secondary amine. This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. researchgate.net

Steric Influence: The bulky naphthalen-1-ylmethyl group attached to the amine nitrogen exerts significant steric hindrance. This bulk can influence the coordination geometry around the metal center, preventing the formation of highly crowded complexes and potentially favoring specific isomers. It can also create a defined chiral pocket around the metal, which is crucial for applications in asymmetric catalysis. nih.govresearchgate.net

Electronic Effects: The pyridine ring is a π-acceptor, while the amine group is a σ-donor. The electronic properties can be further tuned by substituents. The naphthalen-ylmethyl group is generally considered to be electron-donating, which can increase the electron density on the coordinating amine nitrogen and, consequently, on the metal center. This modulation of the metal's electronic properties affects its redox potential and reactivity. tcu.edu In the analogue ligand npbi, the donating nature of the naphthyl moiety was observed to influence the redox potential of its copper complex. nih.govacs.org

Flexibility and Rigidity: The methylene (B1212753) (-CH₂-) linker provides a degree of conformational flexibility, allowing the naphthalene (B1677914) group to orient itself to minimize steric clashes. However, the pyridine and naphthalene rings themselves are rigid aromatic structures. This combination of flexibility and rigidity is a key design principle for creating specific coordination environments. tcu.edumdpi.com

These principles allow for the rational design of ligands for various applications, from catalysis to materials science, by modifying the ligand backbone and substituents to achieve desired electronic and steric profiles. mdpi.comrsc.org

Synthesis and Characterization of Metal Complexes

The this compound ligand is expected to form stable complexes with a wide range of transition metals due to the strong affinity of N-donor ligands for these ions. mdpi.com Synthesis typically involves reacting the ligand with a metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent like ethanol (B145695), methanol (B129727), or acetonitrile. thaiscience.info

While direct studies on the target ligand are scarce, research on the analogue 1-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole (npbi) confirms its ability to coordinate with Co(II)/(III) and Cu(I)/(II) . nih.govacs.org These studies provide a strong basis for predicting the behavior of this compound.

Cu(II) and Zn(II): These d⁹ and d¹⁰ ions readily form complexes with pyridine-amine ligands. Copper(II) complexes are known for their structural diversity, often adopting square planar or distorted tetrahedral/octahedral geometries. acs.orgwikipedia.org The npbi analogue forms a stable Cu(I)/Cu(II) redox couple. nih.gov

Ni(II), Pd(II), Pt(IV): Nickel(II) (d⁸) can form square planar (diamagnetic) or octahedral (paramagnetic) complexes. Palladium(II) and Platinum(II) almost exclusively form stable, four-coordinate square planar complexes. wikipedia.orgacs.org Platinum(IV) would form a six-coordinate octahedral complex.

Co(II), Fe(II)/(III), Cr(III), Mn(III): These metals typically form octahedral complexes, especially with bidentate ligands that can occupy multiple coordination sites. Cobalt can be stabilized in both +2 and +3 oxidation states, as demonstrated by the Co²⁺/³⁺[npbi]₃ complexes. nih.govacs.org Iron is also readily complexed in its +2 and +3 states, with the ligand's electronic properties influencing the Fe²⁺/³⁺ redox potential. thaiscience.infoelsevierpure.com Cr(III) and Mn(III) (d⁴) would be expected to form stable six-coordinate octahedral complexes.

The stoichiometry of metal complexes is determined by the coordination number of the metal ion and the denticity of the ligand. As a bidentate ligand, this compound would be expected to form complexes with the following common ligand-to-metal ratios:

1:3 (M:L): For metal ions that favor a six-coordinate octahedral geometry, such as Co(III), Fe(II/III), and Cr(III), three bidentate ligands would coordinate to form a complex of the type [M(L)₃]ⁿ⁺. This is observed in the cobalt analogue, which forms a [Co(npbi)₃]²⁺/³⁺ complex. nih.gov

1:2 (M:L): This ratio is common for both four-coordinate and six-coordinate metals.

For square planar geometries (e.g., Pd(II), Pt(II), some Ni(II)), two ligands would form a [M(L)₂]ⁿ⁺ complex.

For octahedral geometries, two ligands could coordinate, with the remaining two sites being filled by solvent molecules or anions (e.g., Cl⁻, H₂O), resulting in a complex like [M(L)₂(X)₂]ⁿ⁺. wikipedia.org

The copper analogue complex, [Cu(npbi)₂]¹⁺/²⁺, exhibits a 1:2 stoichiometry. nih.gov

1:1 (M:L): Less common for simple bidentate ligands but possible if the remaining coordination sites are occupied by other ligands or anions, for example, [M(L)(X)₄]ⁿ⁻.

Methods like the mole-ratio method or the method of continuous variations (Job's plot) can be used to determine the stoichiometry in solution by monitoring changes in absorbance. nih.gov

The geometry of the resulting metal complex is a function of the metal ion's electronic configuration, size, and the steric and electronic properties of the ligand. mdpi.comwikipedia.org

Octahedral: This is one of the most common geometries, expected for metals like Co(III), Fe(II/III), Cr(III), and Ni(II). The complex would consist of the metal center surrounded by three bidentate ligands, leading to a formula of [M(L)₃]ⁿ⁺. The cobalt complex with the npbi analogue, for instance, is octahedral. nih.gov

Square Planar: This geometry is strongly favored by d⁸ ions like Pd(II) and Pt(II), and some Ni(II) complexes. It would involve two ligands coordinating to the metal, [M(L)₂]ⁿ⁺. acs.org

Tetrahedral/Distorted Geometries: Copper(II) (d⁹) is subject to Jahn-Teller distortion and rarely forms perfect octahedral or tetrahedral geometries, often preferring distorted structures. rsc.org The [Cu(npbi)₂]¹⁺/²⁺ complex is expected to adopt a pseudo-tetrahedral or distorted square planar geometry to accommodate the steric bulk and electronic requirements. nih.gov Zinc(II) (d¹⁰) is flexible and can adopt tetrahedral or distorted octahedral geometries depending on the ligands.

These structures are typically confirmed using single-crystal X-ray diffraction, which provides precise bond lengths and angles. Spectroscopic methods like UV-Vis and IR, along with magnetic susceptibility measurements, also provide valuable information about the coordination environment. thaiscience.infoacs.org

The this compound scaffold is an excellent platform for developing chiral ligands for asymmetric catalysis. Chirality can be introduced in several ways: nih.govhawaii.edu

Modification of the Methylene Bridge: Introducing a substituent on the carbon atom linking the naphthalene and the amine would create a chiral center adjacent to the coordination sphere.

Using a Chiral Naphthalene Backbone: Employing an axially chiral naphthalene derivative, such as a binaphthyl system, would impart chirality to the entire ligand.

Attaching a Chiral Moiety: A pre-existing chiral group (e.g., from the chiral pool like camphor (B46023) or an amino acid) could be attached to the pyridine or naphthalene ring. hawaii.edu

When a chiral version of the ligand coordinates to a metal center, it creates a chiral environment. For octahedral complexes of the type [M(L)₃]ⁿ⁺, the coordination of three bidentate ligands results in the formation of Δ (delta) and Λ (lambda) enantiomers. If the ligand itself is chiral, the complexation can be diastereoselective, meaning one of the Δ or Λ isomers may be formed preferentially due to more favorable steric interactions between the chiral ligands. researchgate.net This "double-layer control," where both the ligand's intrinsic chirality and the complex's helical chirality are present, is a powerful strategy in asymmetric catalysis. nih.gov

Electronic and Redox Properties of Metal Complexes

The electronic environment created by the ligands has a profound impact on the redox properties of the metal center. The combination of a π-accepting pyridine ring and a σ-donating amine, along with the electron-donating naphthalen-ylmethyl group, allows for fine-tuning of the metal's redox potential. thaiscience.infonih.gov Redox properties are typically studied using cyclic voltammetry (CV).

Significant insights can be drawn from the electrochemical studies of the Cu⁺/²⁺[npbi]₂ and Co²⁺/³⁺[npbi]₃ complexes. nih.govacs.org

The Co²⁺/³⁺[npbi]₃ redox couple was observed at 0.54 V vs. NHE. nih.gov

The Cu⁺/²⁺[npbi]₂ redox couple was found to have a redox potential of 0.49 V vs. NHE. nih.gov

The donating nature of the naphthyl group in the npbi ligand contributes to a lower redox potential compared to analogues with electron-withdrawing groups. nih.govacs.org This demonstrates that the this compound ligand would likely stabilize lower oxidation states of the metal and result in complexes with relatively low redox potentials.

For a hypothetical iron complex, the Fe²⁺/Fe³⁺ redox potential would be similarly influenced. Ligands that are strong σ-donors and weak π-acceptors tend to stabilize the higher oxidation state (Fe³⁺), shifting the Fe²⁺/Fe³⁺ potential to lower values. The structure of the ligand field can significantly alter the redox potential of the iron couple. thaiscience.infoelsevierpure.com In some cases, high-valent iron redox couples, such as Fe³⁺/Fe⁴⁺ or even a formal Fe³⁺/Fe⁵⁺, can be accessed with appropriate ligand design, although this often requires specific oxo or nitrido ligands. chemrxiv.orgnih.gov The this compound ligand would be expected to support a stable Fe²⁺/Fe³⁺ couple, with a redox potential tunable based on further substitution.

The study of such redox-active complexes is vital for applications in catalysis, sensing, and energy conversion systems like dye-sensitized solar cells, where the redox mediator's potential is a critical parameter for device efficiency. nih.govacs.orgacs.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of metal complexes featuring this compound and related ligands is a critical aspect of their characterization, providing insights into their redox activity and the stability of different oxidation states. Cyclic voltammetry is a key technique employed for this purpose.

For instance, studies on poly(pyridine imide) with pendant naphthalene groups, a system with related structural motifs, have demonstrated their electrochemical activity. researchgate.net These polymers can be electrochemically reduced, a property attributed to the π-electron-deficient nature of the pyridine ring. researchgate.net The n-doping and n-undoping processes in such systems are often accompanied by distinct color changes, indicating a change in the electronic structure of the material. researchgate.net

In related bis(imino)pyridine cobalt complexes, cyclic voltammetry measurements have shown that the solvent polarity and the electronic properties of the ligand significantly influence the electrochemical behavior. researchgate.net In polar solvents, the oxidation of the charged products is often observed. researchgate.net

The electrochemical properties of these complexes are summarized in the table below:

Complex TypeRedox ProcessPotential (V vs. Ag/Ag+)Notes
Poly(pyridine imide) with naphthalenen-doping/n-undoping-2.2 to -2.5Accompanied by color change (e.g., yellow to blue) researchgate.net
Bis(imino)pyridine Co(II)Co(II/III) oxidationSpans nearly 750 mVDependent on N-aryl substituents researchgate.net

Influence of Ligand Structural Modifications on Redox Potentials

Modifications to the ligand structure, such as the introduction of different substituents or alterations in the linker between the coordinating moieties, can have a profound impact on the redox potentials of the resulting metal complexes.

Research on copper complexes with (2-pyridyl)alkylamine ligands has shown that the length of the alkyl chain connecting the tertiary amine and the pyridine ring affects the redox reactivities. nih.gov For example, a methylene linker versus an ethylene (B1197577) linker can lead to different products upon reaction with a copper(I) ion, highlighting the sensitivity of the redox behavior to subtle structural changes. nih.gov

In the case of bis(imino)pyridine cobalt(II) complexes, the electron-donating or electron-withdrawing nature of substituents on the N-aryl rings can tune the Co(II/III) oxidation potentials over a wide range, approaching 750 mV in acetonitrile. researchgate.net Similarly, for Fe(II) polypyridine complexes, substitution at the 4-position of the pyridine ring is an effective way to tune the quintet-singlet energy gap. researchgate.net Replacing pyridine moieties with redox-innocent solvent molecules has also been explored as a strategy to modify the redox properties of iron complexes. nih.gov

The influence of these modifications is detailed in the following table:

Ligand ModificationEffect on Redox PotentialExample System
Alkyl linker chain lengthAlters redox reactivity and product formationCopper complexes of (2-pyridyl)alkylamine ligands nih.gov
N-aryl substituentsTunes Co(II/III) oxidation potentials over a wide rangeBis(imino)pyridine cobalt(II) complexes researchgate.net
Substitution at pyridine ringEffective in tuning the quintet-singlet energy gapFe(II) polypyridine complexes researchgate.net
Replacement with solvent moleculesModifies redox behaviorIron complexes with nitrogenous chelates nih.gov

Stimuli-Responsive Properties of Metal Complexes

Metal complexes of this compound and its analogs often exhibit sensitivity to their environment, leading to changes in their optical and electronic properties in response to external stimuli.

Solvatochromic Effects

While specific data on the solvatochromic effects of this compound complexes are not extensively documented in the reviewed literature, the presence of both a polar pyridine-amine head and a large, less polar naphthalene tail suggests that their metal complexes would likely exhibit solvatochromism. The differential stabilization of the ground and excited states of the complex in solvents of varying polarity would be expected to cause shifts in the absorption and emission spectra.

Halochromism and pH-Dependent Electronic Shifts

The pyridine nitrogen atom in the ligand is basic and can be protonated. This protonation event is expected to significantly alter the electronic properties of the ligand and its metal complexes, leading to halochromism (color change upon pH change). Research on poly(pyridine imide) with naphthalene substituents has shown that these polymers exhibit strong green-yellow fluorescence upon protonation with acid, demonstrating a clear pH-dependent electronic shift. researchgate.net

Thermochromic Behavior

Thermochromism, a change in color with temperature, can occur in coordination complexes due to temperature-induced changes in the coordination geometry or spin state of the metal center. In a study of a Pyridin-2-ylmethyl-tert-butylamine dimethyl aluminum complex, thermal analysis showed a decomposition temperature of 210 °C, indicating the thermal stability of the complex. researchgate.net While this study did not specifically report thermochromic behavior, significant structural or electronic changes leading up to decomposition could be associated with color changes.

Ionochromic Selectivity towards Anions

The design of chemosensors for anion detection is an active area of research, and metal complexes of pyridine-containing ligands are often employed for this purpose. nih.gov The general approach involves a metal complex where the coordination of an anion to the metal center perturbs the electronic structure, leading to a detectable optical or electrochemical signal. nih.gov

The anion sensing capabilities are summarized below:

Ligand SystemTarget AnionSensing Mechanism
Phthalimide-anchored pyridine-triazole Ru(II) complexPhosphate anionsTurn-on luminescence rsc.org
4-(pyrrol-1-yl)pyridine derivativesNitrite ionsColorimetric and spectroscopic changes mdpi.com

Reactivity and Chemical Transformations of N Naphthalen 1 Ylmethyl Pyridin 2 Amine

Hydrogenation and Reduction Reactions of the Amine or Pyridine (B92270) Moieties

The hydrogenation and reduction of N-(naphthalen-1-ylmethyl)pyridin-2-amine can selectively target either the pyridine ring or the secondary amine, depending on the reaction conditions.

The pyridine ring, being an aromatic heterocycle, is generally resistant to reduction but can be hydrogenated under forcing conditions, typically employing heterogeneous catalysts like palladium, platinum, or rhodium at elevated hydrogen pressures and temperatures. The reduction of the pyridine ring would yield the corresponding piperidine (B6355638) derivative. A potential reduction pathway is illustrated below:

Reaction Scheme: Hydrogenation of the Pyridine Moiety

For instance, studies on analogous compounds such as N-(pyridin-2-ylmethyl)pyrimidin-2-amine have shown that reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. This suggests that similar conditions could be effective for the hydrogenation of the pyridine ring in this compound.

The secondary amine is less susceptible to catalytic hydrogenation under conditions that would reduce the pyridine ring. However, reductive amination in reverse, or cleavage of the C-N bond, could potentially occur under harsh hydrogenolysis conditions, which would lead to the formation of 2-aminopyridine (B139424) and 1-methylnaphthalene.

Oxidation Reactions, Including Amine-to-Imine Oxidation within Metal Complexes

The oxidation of this compound can occur at several sites, primarily the secondary amine and the pyridine nitrogen.

The secondary amine can be oxidized to an imine, particularly in the presence of a metal catalyst. This transformation is of significant interest in the synthesis of coordination complexes and for catalytic applications. The oxidation would result in the formation of N-(naphthalen-1-ylmethylene)pyridin-2-amine.

Reaction Scheme: Amine to Imine Oxidation this compound + [O] --(Metal Catalyst)--> N-(naphthalen-1-ylmethylene)pyridin-2-amine + H₂O

This compound + H⁺ ⇌ [N-(naphthalen-1-ylmethyl)pyridin-2-ammonium]⁺

Exploration of Biochemical and Cellular Interactions Research Focus

Antimicrobial Activity Research (against specific bacterial and fungal strains)

The pyridine (B92270) ring is a fundamental component of many compounds with established antimicrobial properties. nih.govijaem.net Naphthyridine derivatives, which are structurally related, have shown a broad spectrum of activity, including against drug-resistant microbes. nih.govscilit.com

Research into pyridine derivatives has identified several key features that enhance antimicrobial action. For example, nicotinic acid benzylidene hydrazide derivatives demonstrated that the presence of certain substituents could lead to activity comparable to standard drugs like fluconazole (B54011) and norfloxacin. While specific antimicrobial data for N-(naphthalen-1-ylmethyl)pyridin-2-amine is scarce, the combination of the pyridine-amine head and the lipophilic naphthalene (B1677914) tail is a common motif in bioactive molecules. The naphthalene group could facilitate intercalation into bacterial membranes or other hydrophobic targets, complementing the interaction of the pyridine moiety. Studies on nalidixic acid, a naphthyridine derivative, show that it inhibits bacterial DNA gyrase, and its derivatives have been synthesized to enhance this activity against various strains. nih.gov

In Vitro Cellular Activity Studies (e.g., cytotoxicity against various cancer cell lines)

The cytotoxic potential of pyridine and naphthalene-containing compounds against cancer cells is an active area of research. Naphthyridine derivatives have been evaluated for their in-vitro cytotoxic activities against several human cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer). nih.gov Some of these compounds exhibited potency greater than the standard chemotherapeutic agent colchicine. nih.gov

Similarly, imidazo[1,2-a]pyridines, which also feature a pyridine-based fused ring system, have gained attention as potential anticancer agents. nih.gov Studies have shown that certain derivatives can induce a strong cytotoxic impact on breast cancer cell lines like HCC1937, with IC50 values in the micromolar range. nih.gov The mechanism often involves cell cycle arrest and the induction of apoptosis. nih.gov The planar, aromatic nature of the naphthalene ring in this compound suggests a potential for DNA intercalation, a mechanism of action for many cytotoxic drugs.

Table 1: Cytotoxicity of Related Pyridine Derivatives This table presents data for related compounds to illustrate the potential cytotoxic activity of this structural class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Naphthyridine derivative (Compound 16)HeLa0.7 nih.gov
Naphthyridine derivative (Compound 16)HL-600.1 nih.gov
Naphthyridine derivative (Compound 16)PC-35.1 nih.gov
Imidazo[1,2-a]pyridine (B132010) (IP-5)HCC193745 nih.gov
Imidazo[1,2-a]pyridine (IP-6)HCC193747.7 nih.gov

This data is for structurally related compounds, not this compound itself.

Elucidation of the Molecular Basis of Ligand-Target Binding through Biophysical Techniques and Computational Models

Understanding how a ligand binds to its target is crucial for drug development. For compounds like this compound, computational modeling and biophysical techniques are invaluable. Molecular docking studies are frequently used to predict the binding mode of pyridine derivatives within the active sites of enzymes like VEGFR-2 and MmpL3.

For example, 3D-QSAR (Quantitative Structure-Activity Relationship) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to naphthyridine derivatives to understand their cytotoxic effects. nih.gov These models generate 3D contour maps that highlight which structural features are important for activity. For a series of naphthyridine derivatives, these maps indicated that the naphthyl ring was important for cytotoxicity in all tested cancer cell lines. nih.gov Such computational approaches would be instrumental in predicting the binding orientation of this compound, identifying key hydrogen bonds from the aminopyridine group and hydrophobic interactions from the naphthalene ring.

Structure-Activity Relationship (SAR) Studies in Chemical Series Development for Target Interaction

Structure-Activity Relationship (SAR) studies explore how modifying the chemical structure of a compound affects its biological activity. For pyridine derivatives, SAR studies have revealed several important trends. Analysis of pyridine derivatives has shown that the presence and position of certain functional groups can enhance antiproliferative activity, whereas bulky groups may decrease it. nih.gov

In the context of MmpL3 inhibitors, SAR studies on pyridine-2-methylamine derivatives identified that the N-heterocycle (the pyridine ring) could form a critical hydrogen bond and engage in hydrophobic interactions within a specific pocket of the enzyme. nih.gov For VEGFR-2 inhibitors, SAR has been explored for novel series, showing how modifications to different parts of the molecule impact potency and selectivity against various kinases. researchgate.net A hypothetical SAR study on this compound would involve synthesizing analogues by:

Substituting different positions on the pyridine ring.

Altering the linker between the pyridine and naphthalene moieties.

Adding substituents to the naphthalene ring system.

These modifications would help to map the chemical space around the core scaffold to optimize its interaction with a biological target, thereby enhancing its potency and selectivity.

Advanced Applications and Future Research Directions

Catalytic Applications in Organic Transformations, Including Asymmetric Catalysis

The pyridin-2-amine scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. These complexes often exhibit catalytic activity in a range of organic transformations. For instance, complexes of zinc and copper with 2-aminopyridine (B139424) derivatives have been successfully employed as catalysts in carbon-carbon bond-forming reactions, such as the Henry reaction, achieving high yields under optimized conditions. ias.ac.in The nitrogen atoms of the pyridine (B92270) ring and the amino group in N-(naphthalen-1-ylmethyl)pyridin-2-amine can act as a bidentate ligand, chelating to a metal center. The presence of the bulky naphthalen-1-ylmethyl group can influence the steric and electronic environment around the metal, potentially leading to unique catalytic properties.

Furthermore, the introduction of chirality into such ligands is a cornerstone of asymmetric catalysis. While specific research on the asymmetric catalytic applications of this compound is not yet prevalent, the broader field of asymmetric transfer hydrogenation of ketones often relies on chiral ligands that coordinate to ruthenium or rhodium. The synthesis of chiral derivatives of this compound could pave the way for new catalysts for the enantioselective synthesis of valuable chiral molecules.

Materials Science Applications

The photophysical and electronic properties endowed by the naphthalene (B1677914) and pyridine components of this compound make it an intriguing candidate for applications in materials science, particularly in the development of advanced functional materials.

Development of Redox Active Materials for Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells)

Dye-sensitized solar cells (DSSCs) represent a promising technology for solar energy conversion, and their efficiency is heavily reliant on the properties of the sensitizing dye. The naphthalene moiety is a known chromophore, and its derivatives, such as naphthalenediimides and naphthalimides, have been investigated as dyes and p-type sensitizers in DSSCs. researchgate.netrsc.orgrsc.org These molecules exhibit strong light absorption and suitable energy levels for electron transfer processes within the solar cell.

Similarly, pyridine-containing compounds have been utilized as co-adsorbents in DSSCs to enhance performance by suppressing charge recombination and improving light harvesting. bohrium.com The combination of a naphthalene chromophore and a pyridine anchoring group in this compound suggests its potential as a novel dye or co-adsorbent in DSSCs. The pyridine unit can facilitate the anchoring of the molecule to the semiconductor photoanode (e.g., TiO2), while the naphthalene group can participate in light absorption and electron injection.

Application AreaRelevant MoietyFunction in DSSCs
Dye SensitizerNaphthaleneLight absorption, electron injection
Co-adsorbent/AnchorPyridineAnchoring to semiconductor, suppressing charge recombination
p-type SensitizerNaphthalene ImideLight absorption in p-type DSSCs

Integration into Optoelectronic Devices Based on Ligand Properties

The ability of this compound to act as a ligand for various metal ions opens up possibilities for its use in optoelectronic devices. The formation of metal complexes can significantly alter the photophysical properties of the ligand, leading to new materials with applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The ligand's structure can be tailored to tune the emission color and efficiency of the resulting metal complexes. The interplay between the metal center and the naphthalen-ylmethyl and pyridin-2-amine units can lead to unique charge transfer characteristics, which are crucial for the performance of optoelectronic devices.

Role as Precursors for Complex Molecular Architectures and Functional Materials

This compound can serve as a valuable precursor for the synthesis of more complex molecular structures and functional materials. The reactivity of the naphthalene and pyridine rings, as well as the amino group, allows for a variety of chemical transformations.

For instance, the naphthalene core is a key component in the synthesis of perimidines, a class of N-heterocycles with diverse applications. nih.gov The synthetic strategies used to create perimidines often involve the cyclization of 1,8-disubstituted naphthalenes. This suggests that derivatives of this compound could be used to access novel, complex heterocyclic systems.

Furthermore, related bidentate ligands like N-(Pyridin-2-ylmethyl)pyridin-2-amine have been utilized in the construction of metallosupramolecular assemblies. researchgate.net These are large, well-defined structures held together by metal-ligand coordination bonds, with potential applications in molecular recognition, catalysis, and materials science. The specific steric and electronic properties of this compound could direct the assembly of unique supramolecular architectures.

Computational Design and High-Throughput Screening in Chemical Discovery

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Density Functional Theory (DFT) calculations, for example, have been used to study the structural, spectroscopic, and electronic properties of a closely related compound, 1-(pyridin-2-yl amino)methyl napthalene-2-ol. researchgate.net Such studies can provide insights into the molecule's geometry, frontier molecular orbitals (HOMO-LUMO), and potential for intermolecular interactions. Similar computational analyses of this compound and its metal complexes would be invaluable for predicting their catalytic and photophysical behavior.

High-throughput screening (HTS) is another key technology in modern chemical discovery. By rapidly synthesizing and testing large libraries of related compounds, HTS can accelerate the identification of molecules with desired properties. This approach could be applied to derivatives of this compound to screen for optimal catalytic activity or performance in materials science applications.

Sustainable Synthesis and Green Chemistry Approaches in Derivative Preparation

The principles of green chemistry are increasingly important in chemical synthesis. The development of sustainable methods for the preparation of this compound and its derivatives is a key area of future research. One-pot, multicomponent reactions are a hallmark of green chemistry, as they can reduce waste and improve efficiency. nih.govresearchgate.net The application of such methods to the synthesis of novel pyridine derivatives has been demonstrated, often utilizing environmentally friendly solvents and catalysts. nih.govresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.govresearchgate.net Adopting these sustainable approaches for the synthesis of this compound and its derivatives will be crucial for its future applications.

Green Chemistry ApproachBenefits
One-pot, multicomponent reactionsReduced waste, higher efficiency, atom economy
Microwave-assisted synthesisReduced reaction times, lower energy consumption
Use of green solvents (e.g., water, ethanol)Reduced environmental impact

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.